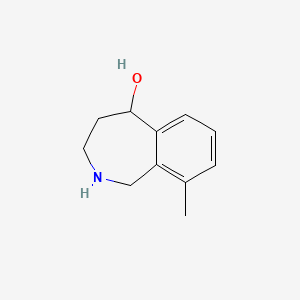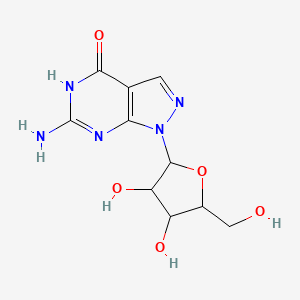![molecular formula C23H28N2O6 B12097114 2-[[3-(4-Hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid](/img/structure/B12097114.png)
2-[[3-(4-Hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-Tyr-Leu-OH, also known as N-Cbz-L-tyrosyl-L-leucine, is a dipeptide composed of tyrosine and leucine. This compound is often used in peptide synthesis and has applications in various fields, including chemistry, biology, and medicine. The presence of the benzyloxycarbonyl (Cbz) protecting group on the tyrosine residue makes it a valuable intermediate in the synthesis of more complex peptides and proteins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Tyr-Leu-OH typically involves the coupling of N-Cbz-L-tyrosine with L-leucine. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The coupling reaction is facilitated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The reaction conditions often involve the use of organic solvents like dimethylformamide (DMF) and dichloromethane (DCM) .
Industrial Production Methods
In industrial settings, the synthesis of Z-Tyr-Leu-OH can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible production of peptides by automating the repetitive steps of deprotection and coupling. The use of environmentally friendly solvents and reagents is also being explored to reduce the environmental impact of peptide synthesis .
化学反应分析
Types of Reactions
Z-Tyr-Leu-OH can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinones or other oxidized derivatives.
Reduction: The reduction of the Cbz protecting group can be achieved using hydrogenation or other reducing agents.
Substitution: The hydroxyl group of tyrosine can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as Dess-Martin periodinane (DMP) can be used for the selective oxidation of the tyrosine residue .
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a common method for removing the Cbz protecting group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like trifluoroacetic acid (TFA) and other strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of quinones, while reduction of the Cbz group results in the free amine form of the peptide.
科学研究应用
Z-Tyr-Leu-OH has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex peptides and proteins. Its well-defined structure makes it a valuable tool for studying peptide chemistry and developing new synthetic methods.
Biology: Z-Tyr-Leu-OH is used in the study of protein-protein interactions and enzyme-substrate interactions. It serves as a model compound for investigating the role of specific amino acid residues in biological processes.
Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents. Its ability to mimic natural peptides makes it a valuable tool for drug discovery and development.
Industry: Z-Tyr-Leu-OH is used in the production of peptide-based materials and biomolecules. .
作用机制
The mechanism of action of Z-Tyr-Leu-OH is primarily related to its ability to interact with specific molecular targets and pathways. The tyrosine residue can participate in hydrogen bonding and hydrophobic interactions, while the leucine residue contributes to the overall hydrophobicity of the peptide. These interactions enable Z-Tyr-Leu-OH to bind to specific proteins and enzymes, modulating their activity and function. The Cbz protecting group can also influence the compound’s reactivity and stability, affecting its overall mechanism of action .
相似化合物的比较
Similar Compounds
Z-Leu-Tyr-OH: This compound is similar to Z-Tyr-Leu-OH but with the positions of tyrosine and leucine reversed. It has similar applications in peptide synthesis and research.
Z-Tyr-Ala-OH: This dipeptide contains alanine instead of leucine and is used in similar research and synthetic applications.
Z-Tyr-Phe-OH: This compound contains phenylalanine instead of leucine and is used in the study of aromatic interactions in peptides.
Uniqueness
Z-Tyr-Leu-OH is unique due to the specific combination of tyrosine and leucine residues, which provides a distinct set of chemical and biological properties. The presence of the Cbz protecting group further enhances its utility in synthetic applications, making it a valuable tool for researchers and chemists .
属性
IUPAC Name |
2-[[3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O6/c1-15(2)12-20(22(28)29)24-21(27)19(13-16-8-10-18(26)11-9-16)25-23(30)31-14-17-6-4-3-5-7-17/h3-11,15,19-20,26H,12-14H2,1-2H3,(H,24,27)(H,25,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUJNVXDTHBDRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12097042.png)



![anti-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester](/img/structure/B12097078.png)

![Benzenesulfonic acid;3-(5,6-dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B12097085.png)





![7-chloro-3,4-dihydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one](/img/structure/B12097120.png)

